molecular formula C21H21N5O2 B11131180 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11131180
M. Wt: 375.4 g/mol
InChI Key: NWNZJHOEHSJAIB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a methoxyphenyl group, and a pyrazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and pyrazole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzimidazole and pyrazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-26-19(14-7-9-15(28-2)10-8-14)13-18(25-26)21(27)22-12-11-20-23-16-5-3-4-6-17(16)24-20/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

NWNZJHOEHSJAIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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